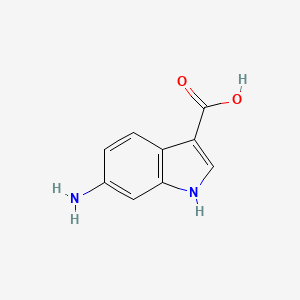

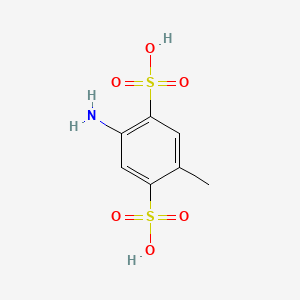

6-Amino-1h-indole-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives, including those similar to 6-Amino-1H-indole-3-carboxylic acid, involves multi-step chemical processes. For example, a practical synthesis approach for indole derivatives has been developed through sequential reactions, demonstrating operational simplicity and cost-effectiveness, suitable for large-scale production (Gallou et al., 2004). Another method describes the carboxylic acid-catalyzed aza-Friedel-Crafts reactions, providing a novel and efficient method for synthesizing 3-substituted indoles (Shirakawa & Kobayashi, 2006).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 6-Amino-1H-indole-3-carboxylic acid, reveals key aspects of their chemical behavior. The crystal structure analysis of a similar compound, indole-3-carboxylic acid, shows centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds (Smith, Wermuth, & Healy, 2003).

Chemical Reactions and Properties

Indole compounds participate in various chemical reactions, including the Ugi reaction, which allows for the synthesis of indole carboxamide amino amides, demonstrating the compounds' versatility and potential for creating structurally diverse molecules (Zeng, Sajiki, & Cui, 2019). Additionally, Rh(III)-catalyzed coupling reactions involving indole carboxamides highlight the potential for selective C-C and C-N bond formation (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The synthesis and structural elucidation of indole derivatives often reveal their physical properties, including crystal structure and vibrational spectra. The crystal structure of specific indole carboxylic acids has been determined using X-ray diffraction, offering insight into the molecular and crystal arrangements and their implications for physical properties (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Applications De Recherche Scientifique

-

Antiviral Activity

-

Herbicidal Activity

- Application: Indole-3-carboxylic acid derivatives have been synthesized and evaluated for herbicidal activity .

- Method: The compounds were applied to plants and their effects on growth were observed .

- Results: Most of the synthesized compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

-

Cytotoxic Activity

- Application: Indole-3-carboxylic acid has been found to be cytotoxic to A549 human lung and MCF-7 human breast cancer cells .

- Method: The compound was applied to cancer cells in a laboratory setting and its effects on cell viability were observed .

- Results: The compound showed cytotoxic activity with EC 50 values of 4.6 and 12.9 µg/ml, respectively .

-

Antimicrobial Activity

-

Anti-HIV Activity

-

Anticancer Activity

Safety And Hazards

The compound is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Orientations Futures

Indole derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The application of indole derivatives as biologically active compounds has been explored . Future research will likely continue to investigate the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .

Propriétés

IUPAC Name |

6-amino-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPPIPLZGUYXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292417 | |

| Record name | 6-amino-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1h-indole-3-carboxylic acid | |

CAS RN |

90417-29-1 | |

| Record name | 90417-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)